2,5-Dichlorobiphenyl-2',3',4',5',6'-d5
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Overview
Description
2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a stable isotope-labeled compound, specifically a deuterated form of 2,5-Dichlorobiphenyl. This compound belongs to the class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,5-DichlorobiphenylThis can be achieved through various chemical reactions, such as catalytic deuteration using deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of advanced deuteration techniques and high-quality reagents is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it into less chlorinated biphenyls.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions
Major Products Formed
The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and various substituted biphenyl derivatives .
Scientific Research Applications
2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules. It can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can alter its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and toxicological studies .
Comparison with Similar Compounds
Similar Compounds
2,4’-Dichlorobiphenyl: Another PCB congener with two chlorine atoms at different positions.
2,2’,5,5’-Tetrachlorobiphenyl: A PCB with four chlorine atoms, known for its environmental persistence.
Uniqueness
2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in understanding the behavior of PCBs in biological systems .
Properties
IUPAC Name |
3,6-dichloro-1,2,3,4,6-pentadeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)cyclohexa-1,4-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H/i1D,2D,3D,4D,5D,6D,7D,8D,10D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVWSTQXDLZRRK-YINOKFNYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(C(=C(C2([2H])Cl)[2H])[2H])([2H])Cl)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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